
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine is a fluorinated pyridine derivative with the molecular formula C8H9F4NSi. This compound is characterized by the presence of four fluorine atoms and a trimethylsilyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine typically involves the reaction of a fluorinated pyridine derivative with a trimethylsilyl reagent. One common method is the reaction of 2,3,4,6-tetrafluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .
科学研究应用
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and pharmaceuticals.
Biology: Fluorinated pyridine derivatives are often used in the design of enzyme inhibitors and other biologically active molecules.
Medicine: The compound’s derivatives can be explored for potential therapeutic applications, including as antiviral or anticancer agents.
作用机制
The mechanism by which 2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine exerts its effects depends on the specific reaction or application. In substitution reactions, the electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic attack. In coupling reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of carbon-carbon bonds .
相似化合物的比较
Similar Compounds
2,3,4,6-Tetrafluoropyridine: Lacks the trimethylsilyl group, making it less reactive in certain substitution and coupling reactions.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated aromatic compound with different reactivity and applications.
Uniqueness
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine is unique due to the presence of both fluorine atoms and a trimethylsilyl group. This combination enhances its reactivity and makes it a versatile building block for various chemical transformations .
属性
CAS 编号 |
259675-77-9 |
|---|---|
分子式 |
C8H9F4NSi |
分子量 |
223.24 g/mol |
IUPAC 名称 |
trimethyl-(2,4,5,6-tetrafluoropyridin-3-yl)silane |
InChI |
InChI=1S/C8H9F4NSi/c1-14(2,3)6-4(9)5(10)7(11)13-8(6)12/h1-3H3 |
InChI 键 |
YAUDDVSQCCNUCB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(N=C(C(=C1F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


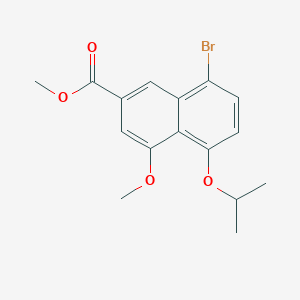
![N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B12571042.png)
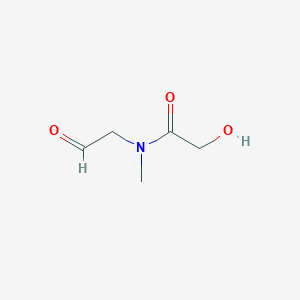
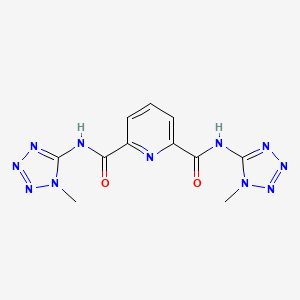
![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
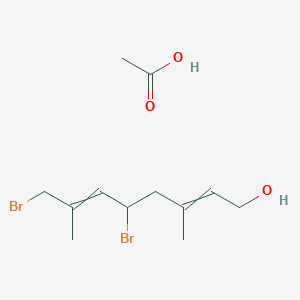
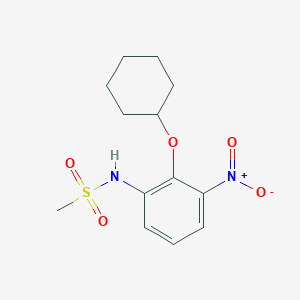
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)

